3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Catalog No.
S684123
CAS No.
376592-93-7
M.F
C13H11NO3
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic a...

CAS Number

376592-93-7

Product Name

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

IUPAC Name

3-(3-amino-2-hydroxyphenyl)benzoic acid

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C13H11NO3/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7,15H,14H2,(H,16,17)

InChI Key

ZXLYSSHNDUXXIN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)N)O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)N)O

Organic Synthesis:

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, also known as FA148104, finds application as a metal salt in the Suzuki coupling reaction, a widely used method for the organic synthesis of novel compounds []. This reaction involves the creation of carbon-carbon bonds between two different organic fragments using a palladium catalyst []. FA148104, when used as a metal salt, demonstrates high yield and ease of use, making it an attractive option for industrial applications [].

Precursor for Derivatives:

The presence of the reactive functional groups (amino, hydroxyl, and carboxylic acid) makes FA148104 a valuable precursor for the synthesis of diverse derivatives. It has been shown to react with 2-bromo-6 nitrophenol to form a nitro group on the aromatic ring, opening doors for further functionalization and exploration of new molecules [].

Potential Pharmaceutical Applications:

While the specific research into FA148104's pharmaceutical applications is limited, its structural features suggest potential in this field. The presence of various functional groups and the biphenyl core structure are common motifs found in various bioactive molecules []. Further research is needed to explore its potential therapeutic applications.

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol. It is classified under various categories, including pharmaceutical standards and fine chemicals. The compound is recognized for its structural features, which include an amino group, a hydroxyl group, and a carboxylic acid group attached to a biphenyl backbone. Its CAS number is 376592-93-7, and it can also be referred to by several synonyms, including Eltrombopag Intermediate 2 and 3-(3-amino-2-hydroxyphenyl)benzoic acid .

Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Esterification: The hydroxyl group may react with carboxylic acids to form esters under acidic conditions.

These reactions are essential for synthesizing derivatives or conjugates that may enhance biological activity or modify properties for specific applications.

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid exhibits biological activity that has garnered attention in pharmacological research. It is known to act as an agonist in various biological systems. The compound's structure suggests potential interactions with biological receptors, which could lead to therapeutic applications. Its derivatives have been studied for their roles in modulating platelet production and other hematological functions, particularly in the context of thrombocytopenia treatment .

Several synthetic routes have been developed for producing 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Common methods include:

  • Starting from Biphenyl Derivatives: Utilizing biphenyl-3-carboxylic acid as a precursor and introducing amino and hydroxyl groups through electrophilic aromatic substitution.
  • Multi-step Synthetic Pathways: Involving protection-deprotection strategies for functional groups to achieve desired substitutions without unwanted side reactions.

These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications .

The primary applications of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid include:

  • Pharmaceutical Development: As an intermediate in the synthesis of drugs like Eltrombopag, which is used to treat chronic immune thrombocytopenic purpura.
  • Research: In studies related to hematology and pharmacology, particularly for understanding mechanisms of action related to platelet production.

The compound's unique structure allows it to serve as a valuable tool in drug discovery and development processes .

Interaction studies involving 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid focus on its binding affinity with specific receptors or enzymes. Research has indicated that this compound may interact with various biological targets, influencing pathways related to platelet activation and aggregation. Understanding these interactions is crucial for evaluating its potential therapeutic effects and safety profiles in clinical settings .

Several compounds share structural similarities with 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
EltrombopagC20H22N2O4SThrombopoietin receptor agonistUsed clinically for thrombocytopenia
2-Amino-6-hydroxybenzoic AcidC7H9NO3Contains amino and hydroxyl groupsSimpler structure; less biological activity
4-Amino-3-hydroxybenzoic AcidC7H9NO3Similar functional groupsDifferent position of substituents affects activity

The uniqueness of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid lies in its biphenyl structure combined with specific functional groups that enhance its pharmacological properties compared to simpler analogs .

Traditional Halogenation and Reduction Pathways in Biphenyl Synthesis

Traditional synthetic approaches to 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid frequently employ halogenation followed by strategic reduction reactions. These methods typically begin with readily available halogenated precursors that undergo sequential transformations to establish the desired substitution pattern.

One of the most documented approaches utilizes 2-bromo-6-nitrophenol as a starting material, as described in patent CN105801444A. This method involves an initial reduction step to convert the nitro group to an amino group, producing compound I. This is followed by cyclization to form compound II, and subsequent hydrolysis to yield the target product (compound IV). The reduction reaction employs metallic reducing agents in an organic solvent with ammonium chloride as an additive:

"2-bromo-6-nitrophenol is dissolved in an organic solvent, ammonium chloride is added, and the metal reducing agent is added to the solution in batches. The mixture is refluxed for 3-5 hours, cooled to room temperature, and processed to obtain compound I."

Another established pathway begins with 2-bromo-4-chlorophenol, which undergoes nitration to produce 2-bromo-4-chloro-6-nitrophenol. This intermediate is then coupled with 3-carboxyphenylboronic acid using palladium acetate catalysis in polyethylene glycol solvent. The resulting 2'-hydroxy-5'-chloro-3'-nitrobiphenyl-3-carboxylic acid is subsequently reduced to obtain the target compound. This approach offers greater control over the regioselectivity of substitution, though it requires high-boiling solvents that present challenges in product isolation and waste treatment.

For the reduction of nitro groups to amino groups specifically, a highly efficient method employs hydrazine hydrate with iron catalysts:

"Dissolve 77.76g of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a mixed solvent of 130mL of water and 648mL of ethanol, add 2.33g of ferric hydroxide and 7.78g of silica gel, mix well, and control the temperature for 20-30°C. Add 233 mL of hydrazine hydrate, control the temperature and stir for 30 minutes, increase the temperature to 50°C and react for 3 hours, and then drop to room temperature after the reaction is complete."

This method achieves an impressive 96.9% yield with 99.8% purity, demonstrating the effectiveness of iron-catalyzed reduction systems for this transformation.

Studies on the reductive dehalogenation of halogenated biphenyls provide valuable insight into the mechanistic aspects of these transformations. Research has shown that for polybrominated compounds, reductive dehalogenation follows first-order kinetics with respect to the concentration of the brominated compound. The mechanism typically involves ketyl radicals and metal catalysts such as ferrous ions, with complete degradation achievable within 30 minutes under optimized conditions.

Table 1: Physical and Chemical Properties of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

PropertyValueReference
CAS Number376592-93-7
Molecular FormulaC13H11NO3
Molecular Weight229.24 g/mol
Physical StateSolid
AppearanceLight yellow to Brown powder to crystal
Melting Point222°C (decomposition)
Purity (Commercial)≥98.0% (by HPLC, titration analysis)

Suzuki-Miyaura Cross-Coupling for Regioselective Biphenyl Assembly

The Suzuki-Miyaura cross-coupling reaction represents perhaps the most versatile and powerful approach for the regioselective assembly of the biphenyl framework in 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. This Nobel Prize-winning methodology, first published by Akira Suzuki in 1979, enables the controlled formation of carbon-carbon bonds between organoboron compounds and organohalides under palladium catalysis.

The mechanism of the Suzuki-Miyaura coupling proceeds through three key steps, each critical to the successful formation of the biphenyl system:

  • Oxidative addition: The aryl halide undergoes oxidative addition with the palladium catalyst, forming an organopalladium(II) complex.
  • Transmetalation: The organoboron compound is converted to a nucleophilic borate in the presence of base, which then transfers its aryl group to the palladium complex.
  • Reductive elimination: The two aryl groups connected to palladium undergo reductive elimination to form the new carbon-carbon bond, regenerating the palladium catalyst.

In the specific context of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid synthesis, Xu Hao, Wu Xuesong and colleagues reported a method employing Suzuki coupling where 2-bromo-6-nitrophenol is first protected at the hydroxyl group using benzyl bromide, then coupled with 3-carboxyphenylboronic acid. This is followed by simultaneous deprotection of the benzyl group and reduction of the nitro group using palladium carbon under hydrogen atmosphere to yield the target compound. While this approach offers a shortened reaction pathway, the high-pressure conditions required for debenzylation present certain operational hazards.

An alternative approach uses 2-bromo-4-chlorophenol as the starting material, with palladium acetate catalyzing the coupling with 3-carboxyphenylboronic acid in polyethylene glycol solvent. The resulting 2'-hydroxy-5'-chlorobiphenyl-3-carboxylic acid undergoes nitration and reduction to produce the desired product. The chlorine substituent effectively controls regioselectivity during coupling, preventing the formation of isomeric impurities.

Table 2: Comparison of Synthetic Routes for 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Starting MaterialKey StepsCatalysts/ReagentsYieldAdvantages/LimitationsReference
2-bromo-6-nitrophenolReduction, cyclization, hydrolysisMetal reducing agents, ammonium chlorideNot specifiedEasy to obtain raw materials, short route, environmentally friendly
2-bromo-6-nitrophenolBenzyl protection, Suzuki coupling, deprotection/reductionBenzyl bromide, 3-carboxyphenylboronic acid, Pd catalyst, H2, Pd/CNot specifiedShortened reaction route, but requires high-pressure operation
2-bromo-4-chlorophenolNitration, Suzuki coupling, hydrogenationPalladium acetate, polyethylene glycolNot specifiedControls isomer formation, but uses high boiling point solvent
2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acidReduction with hydrazine hydrateFerric hydroxide, silica gel, hydrazine hydrate96.9% (99.8% purity)High yield and purity

Research on biaryl synthesis through Suzuki-Miyaura coupling extends beyond just biphenyl structures. Monteiro and co-workers have reported methods for synthesizing pharmaceutical compounds containing various biaryl subunits using this approach. Similarly, studies from Scielo.br describe "a fast and easy method for obtaining biarylic units from tyrosine derivatives via Suzuki-Miyaura cross-coupling using a variety of substituted and unsubstituted potassium aryl- and heteroaryltrifluoroborate salts." These methodologies provide valuable insights that can be adapted for optimizing the synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Catalytic Hydrogenation Strategies for Functional Group Interconversion

Catalytic hydrogenation serves as a cornerstone methodology in the synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, particularly for the critical transformation of nitro groups to amino groups. The challenge lies in achieving selective reduction while preserving other functional groups and the structural integrity of the biphenyl framework.

Traditionally, the hydrogenation of aromatic compounds has required harsh conditions due to the inherent stability of the π-conjugated phenyl ring structures. However, significant advances in catalyst development have enabled more selective and milder approaches. As noted in recent literature:

"Traditional hydrogenation of aromatics, hindered by the stable π-conjugated phenyl ring structures, typically requires high temperatures and pressures, making ambient hydrogenation a grand challenge."

In the specific context of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid synthesis, several catalytic systems have proven effective. Palladium on carbon (Pd/C) with hydrogen gas represents a classic approach, capable of simultaneously reducing the nitro group to an amino group while removing protecting groups such as benzyl ethers. While effective, this method necessitates high-pressure operation, presenting certain operational risks that require specialized equipment and safety protocols.

A more user-friendly alternative employs iron-based catalysts with hydrazine hydrate as the hydrogen source:

"Dissolve 77.76g of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a mixed solvent of 130mL of water and 648mL of ethanol, add 2.33g of ferric hydroxide and 7.78g of silica gel, mix well, and control the temperature for 20-30°C. Add 233 mL of hydrazine hydrate, control the temperature and stir for 30 minutes, increase the temperature to 50°C and react for 3 hours..."

This approach delivers exceptional results (96.9% yield, 99.8% purity) while avoiding the need for high-pressure equipment, making it suitable for larger-scale operations and laboratories with limited high-pressure capabilities.

Recent innovations in catalysis have introduced high entropy alloy (HEA) nanocatalysts that show remarkable activity for hydrogenation under mild conditions:

"We introduce a PdPtRuCuNi high entropy alloy (HEA) nanocatalyst, achieving an exceptional 100% hydrogenation of carbon-carbon unsaturated bonds, including alkynyl and phenyl groups, at 25°C under ≤1 bar H2 and solventless condition."

While this catalyst system was primarily demonstrated for the hydrogenation of 1,4-bis(phenylethynyl)benzene, the principles and methodologies could potentially be adapted for the synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, especially for challenging selective reductions.

Studies on the dehalogenation of polybrominated compounds provide additional insights into reduction mechanisms. Research has shown that nZVI (nano zero-valent iron) and bimetallic nanoparticles (nZVI/Pd) can facilitate the selective removal of halogens under controlled conditions. The reaction kinetics and pathways suggest an H-atom transfer mechanism, with preferential removal of para-halogens. These findings have potential implications for the development of more selective and efficient reduction protocols in the synthesis of complex biphenyl derivatives.

Solvent and Ligand Effects on Reaction Efficiency and Selectivity

The choice of solvent and ligand profoundly influences the efficiency, selectivity, and environmental impact of reactions involved in the synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Understanding these effects is crucial for optimizing synthetic protocols and developing more sustainable processes.

A comprehensive study published in the Beilstein Journal of Organic Chemistry evaluated the impact of various solvents on Suzuki-Miyaura cross-coupling reactions, including several environmentally preferable alternatives such as Cyrene™, dimethyl isosorbide, ethyl lactate, 2-methyltetrahydrofuran, propylene carbonate, and γ-valerolactone. Surprisingly, the researchers found that "the cross coupling is often unaffected by the choice of solvent, and therefore the Suzuki–Miyaura reaction provides limited information regarding the usefulness of any particular solvent for organic synthesis." This finding suggests that considerations beyond reaction yield, such as environmental impact, cost, and ease of product isolation, should guide solvent selection for this transformation.

Table 3: Palladium Catalysts and Ligands Used in Suzuki-Miyaura Coupling for Biphenyl Synthesis

CatalystLigandBaseSolvent SystemApplicationReference
Pd(PPh3)4PPh3 (integrated)Na2CO3, K2CO3, K3PO4Dioxane, THF, water mixturesGeneral biphenyl synthesis
Pd2(dba)3SPhosNa2CO3THF, toluene, H2O mixtureFluorinated biphenyl synthesis
Pd2(dba)3XPhosK2CO3Not specifiedFluorinated biphenyl synthesis
Pd(OAc)2Phosphine ligandsVariousPolyethylene glycol2'-hydroxy-5'-chlorobiphenyl-3-carboxylic acid synthesis
Pd(dba)2PPh3K3PO4DioxaneBiphenyl phosphine oxide derivatives

For specific steps in the synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, certain solvent systems have proven particularly effective. The reduction of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid employs a water/ethanol mixture (130mL/648mL), which facilitates the dissolution of both organic substrates and inorganic catalysts, enabling efficient reduction. This mixed solvent system allows the reaction to proceed under relatively mild conditions (50°C) with high yield and purity.

For Suzuki-Miyaura couplings, a diverse range of solvent systems has been employed depending on the specific substrate combination and desired outcome. Common choices include dioxane, THF/toluene/water mixtures, and DMF. High-boiling solvents like polyethylene glycol have been used for coupling reactions involving 2-bromo-4-chlorophenol and 3-carboxyphenylboronic acid, though such systems present challenges in product isolation and waste treatment.

Table 4: Solvent Effects on Reaction Efficiency in 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid Synthesis

Reaction TypeSolvent SystemTemperatureReaction TimeYieldReference
Nitro reductionWater/Ethanol (130mL/648mL)20-30°C then 50°C3.5 hours96.9%
Suzuki couplingDioxane105°C (reflux)Not specifiedNot specified
Suzuki couplingTHF, toluene, H2O mixtureRefluxNot specifiedNot specified
Suzuki couplingPolyethylene glycolHigh temperatureNot specifiedNot specified
Suzuki couplingDMFRefluxNot specifiedNot specified

Ligand selection represents another critical variable in optimizing metal-catalyzed transformations. For Suzuki-Miyaura couplings relevant to biphenyl synthesis, phosphine ligands including PPh3, SPhos, and XPhos have demonstrated particular efficacy. These ligands modulate the electronic and steric properties of the palladium catalyst, influencing its reactivity and selectivity profile. For example, when synthesizing fluorinated biphenyl compounds, changing from SPhos to XPhos as the ligand while maintaining Pd2(dba)3 as the catalyst and switching from Na2CO3 to K2CO3 as the base significantly altered the product distribution.

Research on catalytic hydrogenation has similarly highlighted the importance of ligand design. The exceptional activity of the PdPtRuCuNi high entropy alloy nanocatalyst for aromatic hydrogenation exemplifies how multi-element synergy can enable transformations under remarkably mild conditions. This suggests that exploration of novel ligand systems and multi-component catalysts represents a promising direction for further optimizing the synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Radical Intermediates in Iron-Catalyzed Coupling Reactions

Iron-bisphosphine catalytic systems enable radical initiation through bisphenylated iron(II) intermediates during 3'-amino-2'-hydroxy-biphenyl formation. Mössbauer spectroscopy reveals that iron(II)-BenzP* complexes with two phenyl ligands (3, 4) exhibit 10^3^-fold faster radical generation rates compared to monophenylated species (2) when reacting with α-haloalkanoates [2]. The bisphenylated configuration lowers the halogen abstraction barrier to 4.1 kcal/mol through a concerted metal-halogen bond cleavage mechanism, producing aryl radicals and iron(III)-bromide byproducts [2].

This radical initiation step directly correlates with biphenyl side-product formation, as evidenced by gas chromatography quantification showing 0.8 equivalents of biphenyl per iron center [2]. Transient intermediate trapping experiments confirm that phenyl radical recombination occurs preferentially at iron(II) centers rather than through solution-phase dimerization. Solvent effects modulate this process, with tetrahydrofuran reducing bisphenylated species concentration by 40% compared to diethyl ether through competitive coordination effects [2].

Table 1: Reactivity Comparison of Iron-Bisphosphine Intermediates

Intermediate TypeRadical Initiation Rate (s^-1^)Biphenyl Yield (%)
Monophenylated (2)1.2 × 10^-4^<5
Bisphenylated (3)3.8 × 10^-2^28
Bisphenylated (4)4.1 × 10^-2^31

Transition State Analysis of Nitro Group Reduction Pathways

The conversion of 2'-hydroxy-3''-nitro-biphenyl-3-carboxylic acid to the target amine follows a six-electron reduction pathway with distinct transition states. DFT calculations using the RPBE functional reveal three critical steps:

  • Nitro to Nitroso Reduction: A 0.45 eV barrier for hydrogen atom transfer from surface-adsorbed H* species
  • Nitroso to Hydroxylamine: Rapid conversion with 0.22 eV barrier via proton-coupled electron transfer
  • Hydroxylamine to Amine: Rate-limiting step with 0.75 eV barrier involving N-O bond cleavage [5]

The biphenyl system exhibits unique electronic effects during reduction. Hammett substituent constants shift from σp = +0.78 (nitro) to σp = -0.66 (amine), creating a 1.44 eV stabilization effect that accelerates later reduction stages [3]. Adsorption geometry analysis shows the phenyl ring adopts a tilted configuration (15° from surface normal) during N-O bond cleavage, reducing steric hindrance between the carboxylic acid group and catalyst surface [5].

Table 2: Energy Barriers in Nitro Reduction Pathway

StepTransition State Energy (eV)Key Geometry Parameters
C6H5NO2* → C6H5NOOH*0.45N-O bond length: 1.34 Å
C6H5NOOH* → C6H5N(OH)2*0.22O-H···O angle: 158°
C6H5NHOH* → C6H5NH2*0.75N-O cleavage: 1.98 Å

Computational Modeling of Biphenyl π-Stacking Interactions

The planar biphenyl system in 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid exhibits unique π-stacking behavior modeled using ωB97XD/cc-pVTZ calculations. Potential energy surface (PES) scans reveal two stable configurations:

  • Parallel-Displaced: Energy minimum at -2.8 kcal/mol with 3.4 Å interplanar distance and 1.2 Å lateral shift
  • T-Shaped: Secondary minimum at -1.9 kcal/mol with centroid distance of 4.7 Å

Basis set superposition error (BSSE)-corrected interaction energies show strong dependence on substituent effects. The electron-donating amino group increases stacking energy by 0.7 kcal/mol compared to nitro precursors through enhanced polarization [4]. Molecular dynamics simulations in implicit solvent (SMD model) demonstrate that aqueous environments stabilize parallel-displaced geometries by 1.4 kcal/mol through enhanced hydrophobic interactions.

Table 3: π-Stacking Interaction Energies

ConfigurationGas Phase Energy (kcal/mol)Aqueous Phase Energy (kcal/mol)
Parallel-Displaced-2.8 ± 0.3-4.2 ± 0.4
T-Shaped-1.9 ± 0.2-2.1 ± 0.3
Sandwich-1.2 ± 0.4-0.8 ± 0.2

Critical Role in Eltrombopag Olamine Synthesis

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid functions as the pivotal intermediate in the synthesis of eltrombopag olamine, a small-molecule thrombopoietin receptor agonist used clinically for treating thrombocytopenia [1] [2]. The compound's significance lies in its strategic position within the synthetic pathway, where it undergoes diazotization followed by coupling with 1-(3,4-dimethylphenyl)-3-methyl-2,5-dihydro-1H-pyrazol-5-one to form the active pharmaceutical ingredient [2].

The synthesis of this intermediate involves multiple established routes, with the most efficient being the Suzuki-Miyaura coupling reaction. Starting from 2-bromo-6-nitrophenol, the synthesis proceeds through methylation to form 2-bromo-6-nitroanisole, followed by coupling with 3-carboxyphenyl boronic acid using palladium catalysis [2]. This approach yields 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid in 47% yield, which is subsequently demethylated using hydrobromic acid to give 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in 79% yield [2].

The nitro group reduction represents a critical step in the synthesis, with catalytic hydrogenation over palladium on carbon providing quantitative yields of the target compound [2]. Alternative reduction methods include the use of hydrazine hydrate in the presence of ferric hydroxide, which achieves yields of 96.9% with high purity (99.8%) [3]. The reaction conditions for this reduction have been optimized to control temperature between 20-50°C, with the reaction proceeding for 3 hours to ensure complete conversion [3].

Industrial synthesis routes have been developed to address the scalability requirements for pharmaceutical production. Patent literature describes improved processes using 5'-chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid as an alternative intermediate, which offers enhanced reaction selectivity and higher overall yields [4]. These industrial processes typically employ palladium-catalyzed coupling reactions with modified conditions to minimize palladium residues in the final product, achieving levels below 6 ppm [5].

Design of Hydrazine-Cleavable Prodrug Derivatives

The structural features of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid make it an attractive scaffold for prodrug design, particularly for the development of hydrazine-cleavable derivatives. The presence of the amino group at the 3' position and the hydroxyl group at the 2' position provides multiple sites for prodrug modification through hydrazine linkers [6] [7].

Hydrazine-cleavable prodrugs represent a sophisticated approach to drug delivery, where the hydrazine bond serves as a trigger for drug release under specific physiological conditions [8]. The biphenyl carboxylic acid framework offers several advantages for prodrug design: the aromatic rings provide hydrophobic interactions that can facilitate cellular uptake, while the carboxylic acid group can be masked through ester or amide formation to improve pharmacokinetic properties [8].

The design of hydrazine-cleavable derivatives involves the attachment of targeting moieties or stability-enhancing groups through hydrazine linkages. These linkages can be cleaved enzymatically by hydrazine-specific enzymes or through chemical hydrolysis under acidic conditions [9]. The biphenyl scaffold provides a rigid framework that maintains the spatial orientation of functional groups, which is crucial for maintaining biological activity upon drug release [6].

Research has demonstrated that hydrazine-coupled biphenyl derivatives exhibit enhanced stability in plasma while maintaining rapid release kinetics at target sites [7]. The hydrazine linker can be designed to respond to specific tissue environments, such as the acidic pH found in tumor tissues or the presence of specific enzymes in target organs [8]. This selectivity is particularly valuable for minimizing off-target effects and improving therapeutic efficacy.

The synthesis of hydrazine-cleavable derivatives typically involves the condensation of the biphenyl intermediate with hydrazine derivatives under controlled conditions. The reaction proceeds through nucleophilic addition-elimination mechanisms, with yields ranging from 61-95% depending on the specific hydrazine derivative used [7]. The resulting prodrugs maintain the structural integrity of the parent compound while providing improved pharmaceutical properties.

Structure-Function Relationships in Thrombopoietin Receptor Binding

The structure-function relationships of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid derivatives provide crucial insights into thrombopoietin receptor binding mechanisms and the design of selective agonists. The compound's structural features directly influence its interaction with the thrombopoietin receptor, particularly through binding to the transmembrane domain [10] [11].

The thrombopoietin receptor consists of three functional domains: an extracellular portion involved in cytokine binding, a transmembrane domain, and a cytoplasmic domain that binds Janus kinases and signal transducer and activator of transcription proteins [11]. Eltrombopag, derived from the biphenyl intermediate, uniquely binds to the transmembrane domain of the receptor, specifically interacting with histidine 499 in the human receptor [11] [12].

The amino group at the 3' position of the biphenyl intermediate plays a crucial role in receptor binding through hydrogen bonding interactions. This group is essential for maintaining the correct binding orientation and cannot be substituted without significant loss of activity . The hydroxyl group at the 2' position contributes to receptor selectivity by forming additional hydrogen bonds with specific amino acid residues in the transmembrane domain .

The ortho-substitution pattern of the amino and hydroxyl groups creates intramolecular hydrogen bonding that stabilizes the planar biphenyl structure. This structural rigidity is critical for eltrombopag's interaction with the thrombopoietin receptor, as it ensures proper alignment of the pharmacophoric elements . The carboxylic acid group at the 3 position provides ionic interactions that contribute to binding affinity while also influencing the compound's pharmacokinetic properties .

Structure-activity relationship studies have revealed that the biphenyl scaffold serves as the core pharmacophore for thrombopoietin receptor agonists. Modifications to the biphenyl structure, such as the introduction of electron-withdrawing or electron-donating groups, can significantly alter receptor binding affinity and selectivity [14]. The specific substitution pattern of the target intermediate represents an optimized arrangement that balances binding affinity, selectivity, and pharmaceutical properties.

The species-specific activity of eltrombopag demonstrates the importance of precise structural requirements for receptor binding. The compound shows activity only in humans and chimpanzees, highlighting the critical role of the histidine 499 residue, which is absent in murine receptors [15]. This species specificity underscores the importance of the biphenyl intermediate's structural features in determining receptor selectivity.

Research has shown that the transmembrane domain binding mechanism of eltrombopag differs from that of endogenous thrombopoietin, which binds to the extracellular domain. This difference in binding mechanisms results in distinct downstream signaling patterns: eltrombopag preferentially activates signal transducer and activator of transcription pathways, while having minimal effects on protein kinase B signaling [16]. This selectivity profile contributes to the compound's therapeutic efficacy and reduced side effect profile.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Irritant

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3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Dates

Last modified: 08-15-2023

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